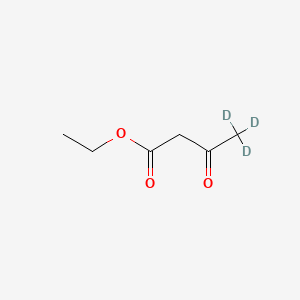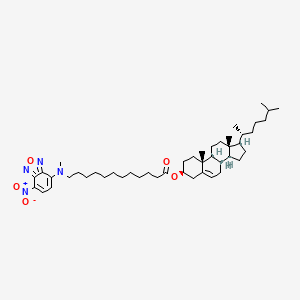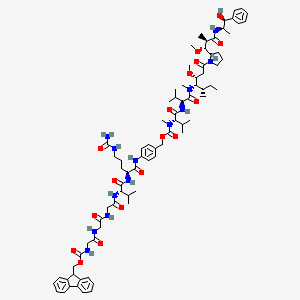
Ethyl acetoacetate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl acetoacetate-d3 is a deuterium-labeled derivative of ethyl acetoacetate, where three hydrogen atoms are replaced by deuterium. This compound is widely used in various fields of scientific research due to its unique properties and applications. It serves as an important intermediate in organic synthesis and is utilized in the production of numerous chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl acetoacetate-d3 can be synthesized through the Claisen condensation of ethyl acetate-d3. The reaction involves the condensation of two moles of ethyl acetate-d3 in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: On an industrial scale, this compound is produced by the treatment of diketene with ethanol-d3. The reaction is carried out in the presence of a catalyst, and the product is obtained through rectification of the crude product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl acetoacetate-d3 undergoes various types of chemical reactions, including:
Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.
Nucleophilic substitution: The enolate form of this compound can undergo nucleophilic substitution reactions.
Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate-d3.
Transesterification: The compound can undergo transesterification to form other esters
Common Reagents and Conditions:
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Acids: Acetic acid, hydrochloric acid
Major Products Formed:
Ethyl 3-hydroxybutyrate-d3: Formed through reduction
Benzyl acetoacetate-d3: Formed through transesterification
Aplicaciones Científicas De Investigación
Ethyl acetoacetate-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Utilized in the study of metabolic pathways and enzyme mechanisms.
Medicine: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl acetoacetate-d3 involves its ability to act as a nucleophile in various chemical reactions. The compound can form enolate ions, which can then participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Diethyl malonate: Contains two ester groups and is used in similar synthetic applications.
Acetylacetone: A diketone that undergoes similar tautomerism and reactions.
Uniqueness: Ethyl acetoacetate-d3 is unique due to the presence of deuterium, which makes it useful in isotopic labeling studies. This allows researchers to trace the compound in metabolic pathways and study reaction mechanisms with greater precision .
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
ethyl 4,4,4-trideuterio-3-oxobutanoate |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2D3 |
Clave InChI |
XYIBRDXRRQCHLP-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)CC(=O)OCC |
SMILES canónico |
CCOC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12392215.png)






![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)





